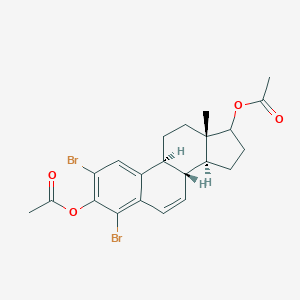
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate, also known as DBED, is a synthetic estrogen compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in studying the mechanisms of estrogen action.
Mécanisme D'action
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate exerts its effects through binding to estrogen receptors, thereby activating various signaling pathways. It has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the specific context.
Effets Biochimiques Et Physiologiques
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been found to have various biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been found to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to study the effects of estrogen in a controlled manner. However, 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate is a synthetic compound and may not fully replicate the effects of natural estrogen. Additionally, the use of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several potential future directions for research involving 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate. One area of interest is the development of new compounds that can selectively target specific estrogen receptors, allowing for more precise control over the effects of estrogen. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate and its potential applications in the prevention and treatment of diseases.
Méthodes De Synthèse
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate can be synthesized through a multistep process that involves the bromination of estradiol and subsequent acetylation of the resulting dibromo compound. This synthesis method has been well-established and has been used to produce 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in large quantities for research purposes.
Applications De Recherche Scientifique
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been extensively used in scientific research to study the mechanisms of estrogen action. It has been found to interact with estrogen receptors in a similar manner to natural estrogen, making it a valuable tool in studying the effects of estrogen on various physiological processes.
Propriétés
Numéro CAS |
132633-86-4 |
|---|---|
Nom du produit |
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Formule moléculaire |
C22H24Br2O4 |
Poids moléculaire |
512.2 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S)-3-acetyloxy-2,4-dibromo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H24Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h4-5,10,13-14,17,19H,6-9H2,1-3H3/t13-,14+,17-,19?,22-/m0/s1 |
Clé InChI |
KLMUHEKLYJFXEB-HCHCUJDGSA-N |
SMILES isomérique |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Synonymes |
2,4-DBTDD 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



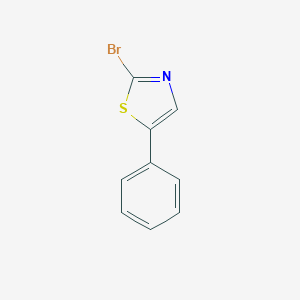
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
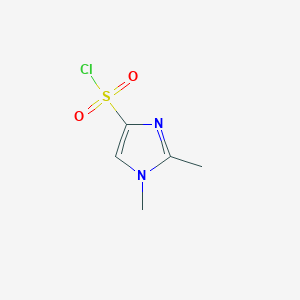
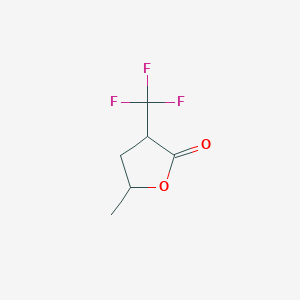
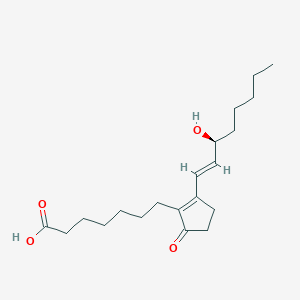
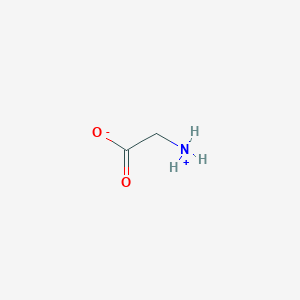
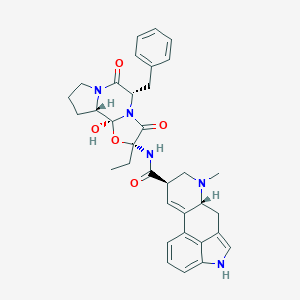
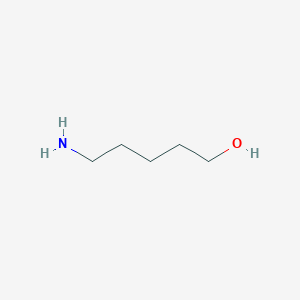
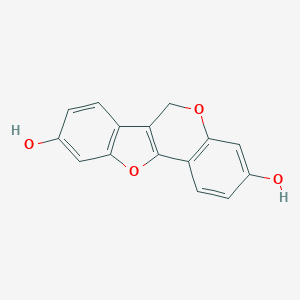
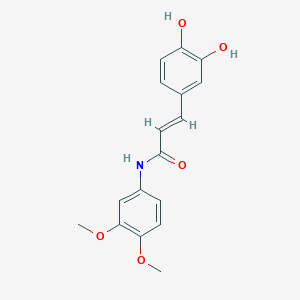
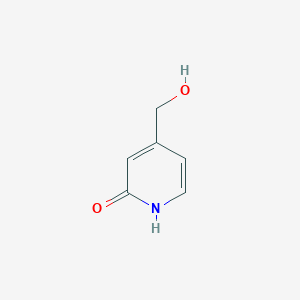
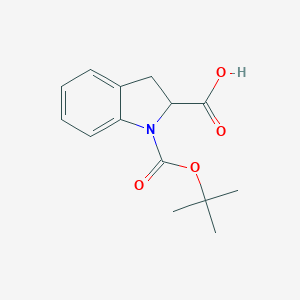
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)